molecular formula C27H23N3O3 B11182383 2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11182383
M. Wt: 437.5 g/mol
InChI Key: CKEFFJMXUXELKH-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a phenylethyl group attached to a pyrido-naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through multiple synthetic routes. One common method involves the use of 2-amino-3-cyano-1-(4-methoxybenzyl)tetrahydroindole and methyl 2-aminoindole-3-carboxylate as starting materials. The reaction conditions typically include the use of methyl 3-methoxycrotonate for pyridine-ring annelation and the application of the 4-methoxybenzyl moiety as a protecting group for the indole nitrogen . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl and phenylethyl groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes .

Comparison with Similar Compounds

2-(4-methoxybenzyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C27H23N3O3/c1-33-21-9-7-20(8-10-21)18-30-16-13-25-23(27(30)32)17-22-24(28-25)12-15-29(26(22)31)14-11-19-5-3-2-4-6-19/h2-10,12-13,15-17H,11,14,18H2,1H3

InChI Key

CKEFFJMXUXELKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CC=CC=C5

Origin of Product

United States

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